Cas no 39765-50-9 ((3S,4aR,6bS,8aS,11R,12aR,12bS,14bS)-11-(Hydroxymethyl)-4,4,6b,8a,11,12b,14b-heptamethyl-1,2,3,4,4a,5,6,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14b-icosahydro-3-picenol)

39765-50-9 structure
Nome del prodotto:(3S,4aR,6bS,8aS,11R,12aR,12bS,14bS)-11-(Hydroxymethyl)-4,4,6b,8a,11,12b,14b-heptamethyl-1,2,3,4,4a,5,6,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14b-icosahydro-3-picenol
(3S,4aR,6bS,8aS,11R,12aR,12bS,14bS)-11-(Hydroxymethyl)-4,4,6b,8a,11,12b,14b-heptamethyl-1,2,3,4,4a,5,6,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14b-icosahydro-3-picenol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Bryonolol
- (3beta,20alpha)-13-Methyl-26-norolean-8-ene-3,29-diol
- (3S,4aR,6bS,8aS,11R,12aR,12bS,14bS)-11-(Hydroxymethyl)-4,4,6b,8a,11,12b,14b-heptamethyl-1,2,3,4,4a,5
- CHEMBL484238
- 39765-50-9
- (3S,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,13,14-tetradecahydropicen-3-ol
- FS-7057
- AKOS040761434
- (3S,4aR,6bS,8aS,11R,12aR,12bS,14bS)-11-(hydroxymethyl)-4,4,6b,8a,11,12b,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,13,14-tetradecahydropicen-3-ol
- (3S,4aR,6bS,8aS,11R,12aR,12bS,14bS)-11-(Hydroxymethyl)-4,4,6b,8a,11,12b,14b-heptamethyl-1,2,3,4,4a,5,6,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14b-icosahydro-3-picenol
-
- Inchi: 1S/C30H50O2/c1-25(2)22-9-8-21-20(28(22,5)12-11-24(25)32)10-13-30(7)23-18-26(3,19-31)14-15-27(23,4)16-17-29(21,30)6/h22-24,31-32H,8-19H2,1-7H3/t22-,23+,24-,26+,27+,28+,29+,30-/m0/s1
- Chiave InChI: ZTFHGNGMNAIRAI-QWNCWLTKSA-N
- Sorrisi: C1C[C@@]2(C3CC[C@@]4(C)[C@]5([H])C[C@@](CO)(C)CC[C@]5(C)CC[C@]4(C)C=3CC[C@@]2([H])C([C@H]1O)(C)C)C
Proprietà calcolate
- Massa esatta: 442.381080833g/mol
- Massa monoisotopica: 442.381080833g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 32
- Conta legami ruotabili: 1
- Complessità: 827
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 40.5
- XLogP3: 8.614
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.06±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilità: Insuluble (7.5E-5 g/L) (25 ºC),
(3S,4aR,6bS,8aS,11R,12aR,12bS,14bS)-11-(Hydroxymethyl)-4,4,6b,8a,11,12b,14b-heptamethyl-1,2,3,4,4a,5,6,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14b-icosahydro-3-picenol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3544-1 mL * 10 mM (in DMSO) |
Bryonolol |
39765-50-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3900 | 2023-09-15 | |
TargetMol Chemicals | TN3544-5mg |
Bryonolol |
39765-50-9 | 5mg |
¥ 3800 | 2024-07-20 | ||
TargetMol Chemicals | TN3544-5 mg |
Bryonolol |
39765-50-9 | 98% | 5mg |
¥ 3,800 | 2023-07-11 | |
TargetMol Chemicals | TN3544-1 ml * 10 mm |
Bryonolol |
39765-50-9 | 1 ml * 10 mm |
¥ 3900 | 2024-07-20 |
(3S,4aR,6bS,8aS,11R,12aR,12bS,14bS)-11-(Hydroxymethyl)-4,4,6b,8a,11,12b,14b-heptamethyl-1,2,3,4,4a,5,6,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14b-icosahydro-3-picenol Letteratura correlata
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
4. Back matter
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
39765-50-9 ((3S,4aR,6bS,8aS,11R,12aR,12bS,14bS)-11-(Hydroxymethyl)-4,4,6b,8a,11,12b,14b-heptamethyl-1,2,3,4,4a,5,6,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14b-icosahydro-3-picenol) Prodotti correlati
- 1261769-68-9(2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl)
- 1584493-50-4(3-amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride)
- 1427448-75-6(5-Fluoro-4-methoxy-2-methylbenzoic acid)
- 2227699-22-9((2R)-4-(2-fluoro-3-methylphenyl)butan-2-ol)
- 1807094-90-1(4-(Aminomethyl)-2-(chloromethyl)benzo[d]oxazole)
- 1780561-19-4(2-(4-hydroxy-2-methoxyphenyl)propanoic acid)
- 2137561-98-7(2,5-Dimethyl-4-(4-methyl-1,3-oxazol-2-yl)thiophene-3-sulfonamide)
- 1092289-07-0(6-Methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid)
- 2567498-58-0(6-(Aminomethyl)-6-phenylpiperidin-2-one)
- 1094399-13-9(5-(2,6-difluorophenyl)furan-2-carbaldehyde)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
